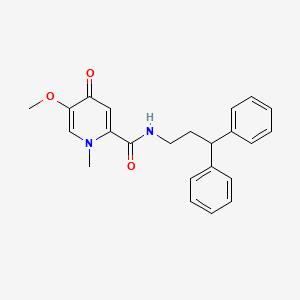
N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,3-Diphenylpropyl)glycinamide” is also known as N20C . It’s a non-competitive NMDA receptor open-channel blocker . The molecular formula is C17H20N2O and the molecular weight is 268.35 .
Chemical Reactions Analysis
There’s a study on the photodegradation of two dihydropyridine compounds . Photodecomposition was monitored by UV–visible spectroscopy, LC, and LC–MS. Quantum yields and kinetic data were obtained for the photochemical reactions .Physical And Chemical Properties Analysis
“N-(3,3-Diphenylpropyl)glycinamide” is a solid, white substance soluble in DMSO . “N-Methyl-3,3-diphenylpropylamine” has a boiling point of 178 °C, a predicted density of 0.988±0.06 g/cm3, and is slightly soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación
Selective Inhibitors for Kinase Superfamily
The synthesis and identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated potent and selective inhibition of the Met kinase superfamily. This research highlighted the development of compounds with enhanced enzyme potency and selectivity, contributing significantly to targeted cancer therapies. One such compound demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, underscoring its potential clinical application in cancer treatment (Schroeder et al., 2009).
Synthesis Methodologies for Cardiovascular Drugs
Research into the synthesis of Lercanidipine Hydrochloride, a cardiovascular drug, provides insights into chemical processes involving N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide derivatives. The study outlines a multi-step synthetic pathway starting from benzene and cinnamic acid, leading to key intermediates and ultimately to Lercanidipine Hydrochloride. This research underscores the importance of such compounds in developing therapeutic agents for hypertension (Li Guo-ping, 2005).
Antimicrobial and Antifungal Agents
A study on novel derivatives of 6-oxo-pyridine-3-carboxamide, which share a core structure with the compound of interest, showcased their evaluation as antibacterial and antifungal agents. The synthesis involved reacting acetoacetanilide and cyanoacetanilide, resulting in compounds displaying broad-spectrum antibacterial activity. Such research contributes to the ongoing search for new antimicrobial agents in combating resistant bacterial strains (El-Sehrawi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-25-16-22(28-2)21(26)15-20(25)23(27)24-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMWQBNZOJRZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

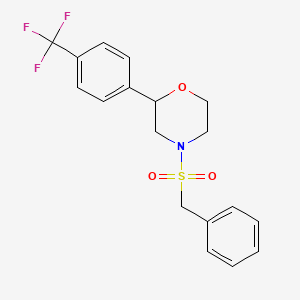
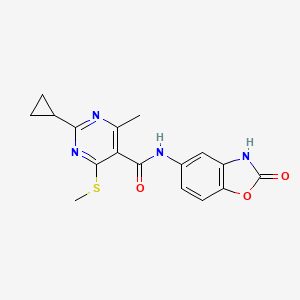
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)


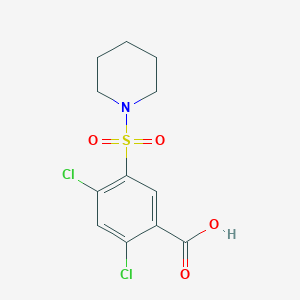
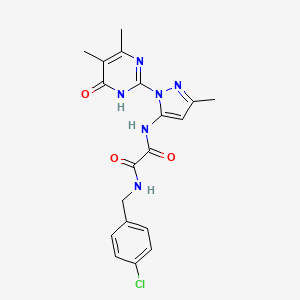
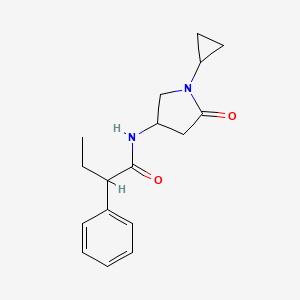
![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)
![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)